Home > Products > Screening Compounds P91228 > Combivent Respimat
Combivent Respimat - 1031840-23-9

Combivent Respimat

Catalog Number: EVT-1596545
CAS Number: 1031840-23-9
Molecular Formula: C46H74BrN3O13S
Molecular Weight: 989.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A combined pharmaceutical preparation of Ipratropium Bromide and Albuterol Sulfate that is used to treat the symptoms of ASTHMA and CHRONIC OBSTRUCTIVE PULMONARY DISEASE.
Overview

Combivent Respimat is a prescription medication used primarily for the treatment of chronic obstructive pulmonary disease (COPD). It is a combination of two active ingredients: ipratropium bromide and salbutamol sulfate. Ipratropium bromide is an anticholinergic agent, while salbutamol sulfate is a beta2-adrenergic agonist. The combination works synergistically to relieve bronchospasm associated with COPD, improving airflow and reducing respiratory distress. Combivent Respimat is delivered via an inhalation spray device, which allows for effective administration directly to the lungs.

Source and Classification

Combivent Respimat is manufactured by Boehringer Ingelheim, a global pharmaceutical company known for its innovative respiratory therapies. The product is classified as a bronchodilator and falls under the category of combination inhalers used in the management of COPD. It is specifically indicated for patients who require additional bronchodilation beyond what can be achieved with a single agent.

Synthesis Analysis

Methods and Technical Details

The synthesis of Combivent Respimat involves the formulation of ipratropium bromide and salbutamol sulfate in a specific ratio to ensure optimal therapeutic efficacy. Ipratropium bromide is synthesized through a series of chemical reactions that typically involve the alkylation of tropine derivatives, followed by quaternization to form the active compound. Salbutamol sulfate, on the other hand, is synthesized through a multi-step process that includes the condensation of 4-hydroxy-3-(isopropylamino)butan-2-one with appropriate reagents to yield the final product.

Both compounds are then formulated into an aerosol solution suitable for delivery via the Respimat inhaler, which utilizes a unique delivery mechanism to produce a fine mist for inhalation.

Molecular Structure Analysis

Structure and Data

The molecular structure of ipratropium bromide can be represented as follows:

  • Chemical Formula: C_20H_30BrN_2O_3
  • Molecular Weight: 412.37 g/mol

The structure features a tropane ring system with a quaternary ammonium group that contributes to its anticholinergic properties.

Salbutamol sulfate has the following characteristics:

  • Chemical Formula: C_13H_21NO_4S
  • Molecular Weight: 239.38 g/mol

Salbutamol's structure includes a phenolic hydroxyl group and an isopropylamine side chain, which are crucial for its beta2-agonist activity.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of both components of Combivent Respimat include:

  1. Ipratropium Bromide Synthesis:
    • Alkylation of tropine derivatives.
    • Quaternization with bromine or other halogenated compounds to form ipratropium bromide.
  2. Salbutamol Sulfate Synthesis:
    • Condensation reactions leading to the formation of salbutamol.
    • Sulfation to produce salbutamol sulfate, enhancing its solubility and stability in solution.

These reactions are conducted under controlled conditions to ensure high purity and yield of the final products.

Mechanism of Action

The mechanism of action of Combivent Respimat involves the combined effects of its two active ingredients:

  1. Ipratropium Bromide: As an anticholinergic agent, it works by blocking muscarinic receptors in the bronchial smooth muscle, leading to bronchodilation and reduced mucus secretion.
  2. Salbutamol Sulfate: This beta2-adrenergic agonist stimulates beta2 receptors in the airway smooth muscle, resulting in relaxation and dilation of bronchial passages.

The synergistic effect of these two mechanisms results in enhanced bronchodilation compared to either agent alone, providing significant relief from respiratory symptoms associated with COPD.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Formulation: Inhalation solution (metered dose)
  • Appearance: Clear, colorless solution
  • pH Range: Typically between 4.5 to 6.0
  • Storage Conditions: Should be stored at room temperature, away from direct sunlight and moisture.

The inhalation solution contains excipients such as benzalkonium chloride as a preservative, which helps maintain product stability during storage.

Applications

Scientific Uses

Combivent Respimat is primarily used in clinical settings for managing COPD symptoms. Its application extends to:

  • Bronchospasm Relief: Effective in alleviating acute bronchospasm episodes.
  • Maintenance Therapy: Used as part of a long-term management plan for patients with stable COPD.
  • Combination Therapy: Often prescribed alongside other respiratory medications to enhance therapeutic outcomes.

Research continues into further applications of Combivent Respimat in various populations, including studies assessing its efficacy in asthma management and potential use in other respiratory conditions where bronchodilation is beneficial.

Introduction to Combivent Respimat in Respiratory Pharmacology

Role of Dual Bronchodilation in COPD Management

The efficacy of Combivent Respimat stems from the distinct yet complementary pharmacological actions of its components:

  • Ipratropium bromide competitively inhibits muscarinic (M₃) receptors in bronchial smooth muscle, blocking acetylcholine-induced bronchoconstriction and reducing vagal tone. This action primarily affects larger central airways [3] [7].
  • Albuterol sulfate stimulates β₂-adrenergic receptors, activating adenylate cyclase and increasing cyclic AMP (cAMP). This relaxes smooth muscle through protein kinase A-mediated phosphorylation, particularly targeting small peripheral airways [1] [5].

The combination produces additive bronchodilation by simultaneously modulating two parallel pathways of bronchoconstriction. Clinical studies demonstrate that the FEV₁ improvement with Combivent Respimat exceeds that of ipratropium monotherapy by 47 mL within 4 hours of administration, reflecting superior airway opening [1] [9]. This synergy arises from:

  • Neurotransmitter modulation: Albuterol enhances cAMP-driven inhibition of acetylcholine release from cholinergic nerves, amplifying ipratropium’s anticholinergic effects [7].
  • Receptor crosstalk: β₂-receptor activation may directly inhibit M₃ receptor signaling in airway smooth muscle cells [2].

Table 1: Bronchodilator Mechanisms of Combivent Respimat Components

ComponentMechanism of ActionPrimary Target SiteKey Biochemical Pathway
Ipratropium bromideMuscarinic receptor antagonismCentral airwaysInhibition of acetylcholine binding
Albuterol sulfateβ₂-adrenergic receptor agonismPeripheral airwayscAMP elevation via adenylate cyclase
CombinationDual-pathway inhibition with crosstalk synergyEntire bronchial treeEnhanced cAMP + reduced ACh

The fixed-dose combination is specifically indicated for COPD patients with persistent bronchospasm despite monotherapy with a single bronchodilator. This addresses a critical need in GOLD guideline-directed therapy, where escalation to dual bronchodilation is recommended for symptomatic patients unresponsive to initial treatment [1] [5].

Historical Development and Rationale for Fixed-Dose Combination Therapy

The development of Combivent Respimat followed a clear pharmacological and regulatory evolution:

  • 1986: Ipratropium monotherapy (Atrovent®) approved for COPD, establishing anticholinergics as first-line bronchodilators [7].
  • 1996: Combivent® MDI (ipratropium/albuterol) launched as the first fixed-dose short-acting dual bronchodilator, demonstrating superior efficacy to individual components in FEV₁ improvement (mean increase: 0.15L vs. 0.08L for ipratropium alone) [4] [8].
  • 2000s: Phase-out of chlorofluorocarbon (CFC) propellants under the Montreal Protocol necessitated reformulation. The Respimat platform emerged as a propellant-free alternative using mechanical energy to generate a slow-moving aerosol [4] [10].
  • 2012: FDA approval of Combivent Respimat, delivering identical active drugs (20μg ipratropium/100μg albuterol per puff) via a novel soft mist inhaler [8].

The Respimat device represented a technological breakthrough in inhalation delivery:

  • Generates an aerosol cloud with >50% lung deposition (vs. 20-44% for MDIs/DPIs) due to fine particle fraction (FPF ≤5μm) exceeding 60% [10].
  • Slow spray velocity (0.8 m/s vs. 2-8 m/s for MDIs) prolongs aerosol duration to 1.5 seconds, improving coordination with inspiration [10].
  • Dose indicator and lock-out mechanism enhance dosing reliability compared to CFC-MDIs [4].

Table 2: Evolution of Combivent Delivery Platforms

ParameterCombivent MDI (CFC)Combivent RespimatAdvantage of Respimat
PropellantCFCNone (spring mechanism)Environmentally sustainable
Lung deposition~30%50-60%Higher drug delivery to target site
Spray duration0.2-0.3 seconds1.5 secondsEasier patient coordination
Inspiratory flow rateDependent (>30 L/min optimal)Independent (effective at low flows)Suitable for severe COPD patients
Dose monitoringNo counterIntegrated dose indicatorPrevents empty inhaler use

Clinical studies confirmed therapeutic equivalence between Respimat and MDI formulations. A 12-week randomized trial demonstrated comparable FEV₁ improvements, establishing Respimat as the successor to CFC-dependent inhalers [4] [8]. This transition exemplified how pharmaceutical innovation can align therapeutic efficacy with environmental regulatory requirements while enhancing device usability.

Properties

CAS Number

1031840-23-9

Product Name

Combivent Respimat

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;bromide

Molecular Formula

C46H74BrN3O13S

Molecular Weight

989.1 g/mol

InChI

InChI=1S/C20H30NO3.2C13H21NO3.BrH.H2O4S/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;;1-5(2,3)4/h4-8,14,16-19,22H,9-13H2,1-3H3;2*4-6,12,14-17H,7-8H2,1-3H3;1H;(H2,1,2,3,4)/q+1;;;;/p-1

InChI Key

KVNRKLOLUZSPOE-UHFFFAOYSA-M

SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O.[Br-]

Synonyms

Albuterol Ipratropium
Albuterol Ipratropium Drug Combination
Albuterol, Ipratropium Drug Combination
albuterol-ipratropium
Albuterol-Ipratropium Drug Combination
Combination, Albuterol-Ipratropium Drug
Combination, Dey
Combivent
Combivent Respimat
Dey combination
Drug Combination, Albuterol-Ipratropium
Respimat, Combivent

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.